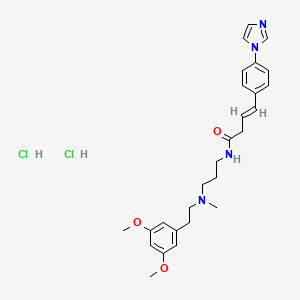
3-Butenamide, N-(3-((2-(3,5-dimethoxyphenyl)ethyl)methylamino)propyl)-4-(4-(1H-imidazol-1-yl)phenyl)-, dihydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E 4080, also known as (E)-N-[3-((N’-(2-(3,5-dimethoxyphenyl)-ethyl)-N’-methyl)amino)propyl]-4-(4-(1H-imidazol-1-yl)-phenyl)-3-butenamide dihydrochloride dihydrate, is a small molecule drug initially developed by Eisai Co., Ltd. It functions as a potassium channel agonist and voltage-gated calcium channel blocker. E 4080 has been investigated for its potential therapeutic applications in treating cardiovascular and nervous system diseases, including angina pectoris and cardiac arrhythmias .
Méthodes De Préparation
E 4080 is synthesized through a multi-step chemical process involving the reaction of various organic compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the imidazole and phenyl groups.
Substitution reactions: Subsequent steps involve substitution reactions to introduce the dimethoxyphenyl and ethyl groups.
Final assembly: The final step involves the coupling of the core structure with the propyl and butenamide groups to form the complete molecule.
Industrial production methods for E 4080 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
E 4080 undergoes various chemical reactions, including:
Oxidation: E 4080 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: E 4080 is used as a model compound in studies involving potassium channel agonists and calcium channel blockers.
Biology: Research on E 4080 has provided insights into the modulation of ion channels and their role in cellular signaling.
Medicine: E 4080 has shown promise as a therapeutic agent for treating cardiovascular diseases, such as angina pectoris and cardiac arrhythmias.
Mécanisme D'action
E 4080 exerts its effects by targeting potassium channels and voltage-gated calcium channels. As a potassium channel agonist, it enhances the activity of potassium channels, leading to hyperpolarization of the cell membrane and reduced excitability. As a voltage-gated calcium channel blocker, E 4080 inhibits the influx of calcium ions into cells, which helps to reduce muscle contraction and alleviate symptoms of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
E 4080 can be compared with other potassium channel agonists and calcium channel blockers, such as pinacidil and nifedipine. While pinacidil primarily acts as a potassium channel opener, nifedipine is a well-known calcium channel blocker. E 4080’s unique combination of both potassium channel agonist and calcium channel blocker activities sets it apart from these compounds. This dual mechanism of action provides a broader therapeutic potential for treating cardiovascular and nervous system diseases .
Similar compounds include:
Pinacidil: A potassium channel opener used to treat hypertension.
Nifedipine: A calcium channel blocker used to treat hypertension and angina.
Alinidine: A bradycardic agent with some vasodilating properties.
Propriétés
Numéro CAS |
127404-34-6 |
|---|---|
Formule moléculaire |
C27H36Cl2N4O3 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
(E)-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]-4-(4-imidazol-1-ylphenyl)but-3-enamide;dihydrochloride |
InChI |
InChI=1S/C27H34N4O3.2ClH/c1-30(16-12-23-18-25(33-2)20-26(19-23)34-3)15-5-13-29-27(32)7-4-6-22-8-10-24(11-9-22)31-17-14-28-21-31;;/h4,6,8-11,14,17-21H,5,7,12-13,15-16H2,1-3H3,(H,29,32);2*1H/b6-4+;; |
Clé InChI |
KKUNFGOKUGASRQ-SLNOCBGISA-N |
SMILES isomérique |
CN(CCCNC(=O)C/C=C/C1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
SMILES |
CN(CCCNC(=O)CC=CC1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
SMILES canonique |
CN(CCCNC(=O)CC=CC1=CC=C(C=C1)N2C=CN=C2)CCC3=CC(=CC(=C3)OC)OC.Cl.Cl |
Synonymes |
E 4080 E-N-(3-((N'-(2-(3,5-dimethoxyphenyl)ethyl)-N'-methyl)amino)propyl)-4-(4-(1H-imidazol-1-yl)phenyl)-3-butenamide dihydrochloride dihydrate E4080 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
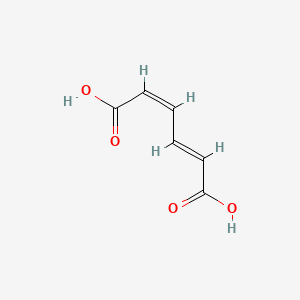

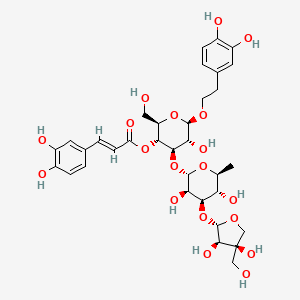
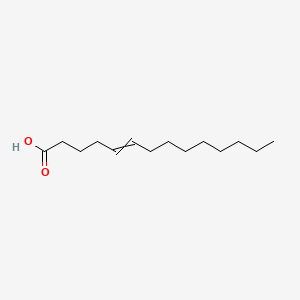
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)


![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)
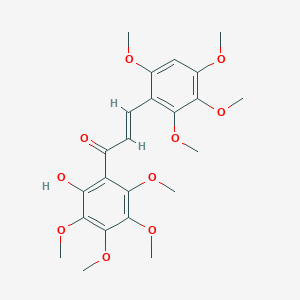
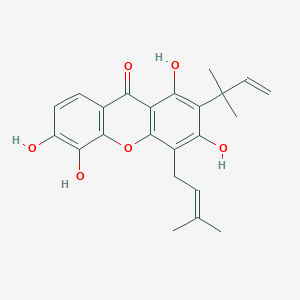
![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)